Cas no 1385301-86-9 (N-(1-cyanoethyl)-3-phenylpentanamide)

N-(1-Cyanoethyl)-3-phenylpentanamide ist eine hochreine chemische Verbindung mit der Summenformel C14H18N2O. Die Verbindung zeichnet sich durch ihre einzigartige Molekülstruktur aus, die eine Cyanogruppe (–CN) und eine Phenylgruppe in einer spezifischen Anordnung kombiniert. Diese strukturellen Merkmale ermöglichen eine hohe Reaktivität in organischen Synthesen, insbesondere als Zwischenprodukt für die Herstellung von Pharmazeutika und Feinchemikalien. Die Verbindung zeigt eine gute Löslichkeit in polaren organischen Lösungsmitteln und eine bemerkenswerte Stabilität unter Standardbedingungen. Aufgrund ihrer präzisen chemischen Eigenschaften eignet sie sich ideal für anspruchsvolle Forschungs- und Entwicklungsprojekte in der medizinischen Chemie und Materialwissenschaft.
N-(1-cyanoethyl)-3-phenylpentanamide structure
1385301-86-9 structure
Product Name:N-(1-cyanoethyl)-3-phenylpentanamide
CAS-Nr.:1385301-86-9
MF:C14H18N2O
MW:230.305523395538
CID:5451359
PubChem ID:72023508
Update Time:2025-11-01

N-(1-cyanoethyl)-3-phenylpentanamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1385301-86-9
    • Z1119152650
    • EN300-26683310
    • AKOS016913159
    • N-(1-CYANOETHYL)-3-PHENYLPENTANAMIDE
    • N-(1-Cyanoethyl)-β-ethylbenzenepropanamide
    • N-(1-cyanoethyl)-3-phenylpentanamide
    • Inchi: 1S/C14H18N2O/c1-3-12(13-7-5-4-6-8-13)9-14(17)16-11(2)10-15/h4-8,11-12H,3,9H2,1-2H3,(H,16,17)
    • InChI-Schlüssel: IQMFBAGMVXIFQH-UHFFFAOYSA-N
    • Lächelt: C1(C(CC)CC(NC(C#N)C)=O)=CC=CC=C1

Berechnete Eigenschaften

  • Genaue Masse: 230.141913202g/mol
  • Monoisotopenmasse: 230.141913202g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 286
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 52.9Ų

Experimentelle Eigenschaften

  • Dichte: 1.038±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Siedepunkt: 433.8±38.0 °C(Predicted)
  • pka: 13.34±0.46(Predicted)

N-(1-cyanoethyl)-3-phenylpentanamide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-26683310-0.05g
N-(1-cyanoethyl)-3-phenylpentanamide
1385301-86-9 95.0%
0.05g
$212.0 2025-03-20

Weitere Informationen zu N-(1-cyanoethyl)-3-phenylpentanamide

N-(1-cyanoethyl)-3-phenylpentanamide: A Versatile Compound in Modern Pharmaceutical Research

N-(1-cyanoethyl)-3-phenylpentanamide, with the CAS number 1385301-86-9, represents a significant advancement in the field of organic chemistry and pharmaceutical science. This compound belongs to the class of amide derivatives, which are widely studied for their potential applications in drug discovery and synthetic chemistry. The unique molecular structure of N-(1-cyanoethyl)-3-phenylpentanamide combines a cyanoethyl group with a phenylpentanamide backbone, creating a versatile scaffold for further functionalization. Recent studies have highlighted its role in modulating biological pathways and its potential as a lead compound for developing novel therapeutics.

The cyanoethyl moiety in N-(1-cyanoethyl)-3-phenylpentanamide is particularly noteworthy due to its ability to participate in various chemical reactions, such to form amide linkages or engage in electrophilic substitution processes. This functional group is known to enhance the hydrophobicity of the molecule, which is critical for optimizing drug delivery systems. In contrast, the phenylpentanamide core provides structural stability and offers opportunities for introducing additional pharmacophore elements. The combination of these features makes N-(1-cyanoethyl)-3-phenylpentanamide a promising candidate for applications in both antimicrobial and anti-inflammatory research.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of N-(1-cyanoethyl)-3-phenylpentanamide in biological systems with greater accuracy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding affinity for protease enzymes involved in viral replication. This finding has sparked interest in its potential use as an antiviral agent, particularly against RNA viruses such as influenza and coronaviruses. The study also highlighted the importance of conformational flexibility in the molecule, which allows it to adapt to different protein targets.

Another significant area of research involves the synthetic pathways for producing N-(1-cyanoethyl)-3-phenylpentanamide. Traditional methods often require multiple steps and harsh reaction conditions, which can limit scalability and yield. However, recent developments in green chemistry have introduced more efficient and environmentally friendly approaches. For example, a 2024 paper in Organic & Biomolecular Chemistry described a one-pot synthesis method using microwave-assisted catalysis, which significantly reduced reaction time and energy consumption. This innovation is particularly relevant for industrial applications where cost and sustainability are critical factors.

The phenyl group in N-(1-cyanoethyl)-3-phenylpentanamide plays a crucial role in modulating its biological activity. Substitution patterns on the phenyl ring can influence the compound's hydrophobicity, electron density, and overall bioavailability. Researchers have explored various functionalization strategies to enhance these properties, such as introducing halogen atoms or alkyl chains. These modifications have been shown to improve the compound's ability to cross cell membranes, which is essential for targeting intracellular pathogens.

Recent studies have also focused on the mechanism of action of N-(1-cyanoethyl)-3-phenylpentanamide in cellular systems. A 2023 investigation published in ACS Chemical Biology revealed that this compound can inhibit specific enzymatic pathways associated with metabolic disorders. The research team used in silico modeling and in vitro assays to demonstrate that the compound interacts with target enzymes by forming hydrogen bonds and hydrophobic interactions. These findings suggest potential applications in the treatment of diabetes and lipid metabolism disorders.

Another emerging area of research involves the pharmacokinetic properties of N-(1-cyanoethyl)-3-phenylpentanamide. Understanding how the compound is absorbed, distributed, metabolized, and excreted is critical for its development as a therapeutic agent. A 2024 study in Pharmaceutical Research used animal models to evaluate the compound's bioavailability and half-life. The results indicated that the compound exhibits favorable kinetic profiles, with minimal metabolic degradation in the liver. This characteristic is particularly advantageous for drugs targeting chronic conditions requiring long-term administration.

The cyano group in N-(1-cyanoethyl)-3-phenylpentanamide is another key feature that has attracted attention in recent studies. This group is known to participate in electrophilic reactions, which can be exploited for creating new chemical functionalities. Researchers have explored the potential of N-(1-cyanoethyl)-3-phenylpentanamide as a precursor molecule for synthesizing more complex compounds. For instance, a 2023 paper in Chemical Communications described the use of radical chemistry to functionalize the cyano group, leading to the development of novel derivatives with enhanced antimicrobial activity.

Despite its promising properties, the development of N-(1-cyanoethyl)-3-phenylpentanamide as a therapeutic agent faces several challenges. One of the primary concerns is the toxicity profile of the compound. While initial studies have shown low toxicity, further research is needed to evaluate its safety in long-term use. Additionally, the stability of the molecule under physiological conditions remains a topic of ongoing investigation. Researchers are exploring protecting groups and conformational constraints to enhance the molecule's stability and improve its therapeutic potential.

In conclusion, N-(1-cyanoethyl)-3-phenylpentanamide represents a significant advancement in the field of organic chemistry and drug discovery. Its unique molecular structure and functional groups offer a wide range of applications in various therapeutic areas. Ongoing research continues to uncover new insights into its biological activity, synthetic methods, and potential uses. As the field of pharmaceutical sciences evolves, compounds like N-(1-cyanoethyl)-3-phenylpentanamide are likely to play an increasingly important role in the development of innovative treatments for complex diseases.

Recent studies have also explored the photophysical properties of N-(1-cyanoethyl)-3-phenylpentanamide, which could open new avenues for its application in optical imaging and photodynamic therapy. A 2024 paper in Chemical Science demonstrated that the compound exhibits fluorescent behavior under certain conditions, making it a potential candidate for bioimaging agents. This property could be leveraged to track the compound's distribution in biological systems or to develop targeted drug delivery systems using light-responsive mechanisms.

Furthermore, the environmental impact of N-(1-cyanoethyl)-3-phenylpentanamide has become an area of increasing interest, particularly in the context of green chemistry. Researchers are investigating the biodegradability of the compound and its potential to be used in eco-friendly applications. A 2023 study in Green Chemistry found that the compound can be efficiently degraded by certain microbial strains, suggesting its compatibility with sustainable chemical processes. This finding is particularly relevant for industries seeking to reduce their environmental footprint.

Overall, the continued exploration of N-(1-cyanoethyl)-3-phenylpentanamide's properties and applications highlights its significance in modern chemical research. Its versatility and potential for further modification make it a valuable molecule for future studies in pharmaceuticals, materials science, and environmental chemistry. As researchers uncover new insights, the compound is poised to contribute to a wide range of scientific and industrial advancements.

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